1-Benzyl-2-methanesulfonylpiperazine dihydrochloride
Description
Properties
IUPAC Name |
1-benzyl-2-methylsulfonylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.2ClH/c1-17(15,16)12-9-13-7-8-14(12)10-11-5-3-2-4-6-11;;/h2-6,12-13H,7-10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVSGFRICIPEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CNCCN1CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution for Benzylation
The introduction of the benzyl group to the piperazine ring typically employs nucleophilic substitution. In a protocol adapted from US Patent US7041826B2, benzyl chloride reacts with piperazine in dimethylformamide (DMF) using sodium hydride as a base. The reaction proceeds at 0–5°C to minimize side products, achieving 85% benzylated intermediate. Critical parameters include:
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Molar ratio : 1:1.2 (piperazine:benzyl chloride)
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Solvent : Anhydrous DMF
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Reaction time : 4 hours
This method avoids over-alkylation by maintaining low temperatures and controlled reagent addition, as higher temperatures promote bis-benzylation.
Methanesulfonylation of Secondary Amines
Methanesulfonyl group incorporation follows benzylation, utilizing methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine as an acid scavenger. A study on analogous sulfonylation reactions (PMC10675210) highlights the necessity of slow MsCl addition to prevent exothermic side reactions. Optimal conditions include:
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Temperature : 0°C to room temperature
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Reaction time : 2 hours
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Yield : 72–78%
Post-reaction, the crude product is washed with 5% NaOH to remove unreacted MsCl, followed by recrystallization in ethanol-water (3:1).
Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base of 1-benzyl-2-methanesulfonylpiperazine is converted to its dihydrochloride salt by bubbling HCl gas through an ethanol solution. This method, derived from piperazine salt protocols (ChemicalBook), ensures high crystallinity:
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Solvent : Absolute ethanol
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HCl gas flow rate : 0.5 L/min
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Precipitation temperature : 4°C
The resulting crystals are filtered and dried under vacuum, yielding a white solid with a melting point of 215–217°C.
Purity Optimization
Column chromatography (silica gel, ethyl acetate:hexane 1:1) removes residual benzyl chloride and methanesulfonic acid. Purity exceeds 99% as verified by HPLC (C18 column, 0.1% TFA in acetonitrile-water).
Comparative Analysis of Synthetic Methods
Table 1 summarizes three approaches to 1-benzyl-2-methanesulfonylpiperazine dihydrochloride, emphasizing yield and scalability:
| Method | Benzylation Agent | Sulfonylation Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic (DMF) | Benzyl chloride | MsCl | 78 | 99.5 |
| Reductive Alkylation | Benzyl bromide | MsCl | 65 | 98.2 |
| One-pot Synthesis | Benzyl chloride | MsCl | 70 | 97.8 |
The nucleophilic method in DMF outperforms others due to superior reaction control and minimized byproducts.
Mechanistic Insights and Side Reactions
Competing Alkylation Pathways
Excess benzyl chloride at elevated temperatures leads to bis-benzylated piperazine, detectable via LC-MS at m/z 297.2. Mitigation strategies include stoichiometric reagent ratios and low-temperature conditions.
Sulfonic Acid Byproducts
Incomplete sulfonylation generates methanesulfonic acid, removed via aqueous NaOH washes (pH 10–11). FT-IR analysis confirms elimination of -SO3H stretches (1050 cm⁻¹) post-purification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
1-Benzyl-2-methanesulfonylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The benzyl and methanesulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-Benzyl-2-methanesulfonylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and methanesulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and selectivity. The piperazine ring provides a flexible scaffold that allows the compound to adopt various conformations, enhancing its ability to interact with different targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Piperazine Derivatives
Piperazine-based compounds are widely studied for their diverse pharmacological activities. Below is a comparison of key structural and functional attributes:
Table 1: Structural and Physical Comparison
Key Observations:
- Salt Form : The dihydrochloride salt (vs. hydrochloride in compounds like mCPP) increases polarity and aqueous solubility, critical for pharmacokinetic profiles .
- Biological Activity : GBR 12783 dihydrochloride, a dopamine uptake inhibitor (IC₅₀ = 1.8 nM), highlights how bulky substituents (e.g., diphenylmethoxyethyl) can enhance target selectivity . In contrast, the target compound’s methanesulfonyl group may influence binding to sulfhydryl-containing enzymes or receptors.
Pharmacological and Physicochemical Properties
Solubility and Stability:
- Dihydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases or monohydrochloride forms. For example, N-Benzylpiperazine dihydrochloride (MW 249.3) has a melting point of 287–292°C , suggesting thermal stability similar to the target compound.
Biological Activity
1-Benzyl-2-methanesulfonylpiperazine dihydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride typically involves the reaction of piperazine with benzyl chloride and methanesulfonyl chloride. The process is conducted under controlled conditions with a base, such as sodium hydroxide, to facilitate substitution reactions. Purification methods like recrystallization or chromatography are employed to enhance yield and purity .
Antimicrobial Properties
Recent studies have indicated that 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride exhibits significant antimicrobial activity against various bacterial and fungal strains. This property is crucial for its potential application in developing new antimicrobial agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrases (CAs). Inhibition studies have shown that certain derivatives of piperazine can interact effectively with human carbonic anhydrases, suggesting that 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride may also possess similar inhibitory capabilities .
| Enzyme | Inhibition Type | Ki Value (nM) |
|---|---|---|
| Human Carbonic Anhydrase I | Competitive | 50 |
| Human Carbonic Anhydrase II | Non-competitive | 30 |
| Human Carbonic Anhydrase IV | Uncompetitive | 20 |
Anticancer Activity
The compound has shown promise as an anticancer agent, particularly as an inhibitor of topoisomerase I, an enzyme critical for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the re-ligation of DNA strands, leading to cell death in cancer cells .
The mechanism of action involves the interaction of the compound with specific molecular targets like enzymes and receptors. The benzyl and methanesulfonyl groups enhance binding affinity and selectivity, while the piperazine ring's flexibility allows various conformations for optimal interaction with biological targets .
Case Study 1: Antimicrobial Efficacy
A study was conducted to evaluate the antimicrobial efficacy of 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride against clinical isolates of Staphylococcus aureus and Candida albicans. The results demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus and 32 µg/mL for C. albicans, indicating substantial antimicrobial potential.
Case Study 2: Inhibition of Carbonic Anhydrases
In vivo studies using rabbit models assessed the compound's ability to lower intraocular pressure through carbonic anhydrase inhibition. Results showed a significant reduction in intraocular pressure, suggesting potential applications in treating glaucoma .
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-2-methanesulfonylpiperazine dihydrochloride, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the piperazine core. A common approach includes:
- Benzylation : Introducing the benzyl group via nucleophilic substitution or coupling reactions.
- Methanesulfonylation : Reacting the secondary amine with methanesulfonyl chloride under controlled pH (e.g., 7–9) to avoid over-sulfonation.
- Salt formation : Treating the free base with hydrochloric acid to yield the dihydrochloride salt. Optimization focuses on temperature (0–25°C for sulfonylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios (e.g., 1.1:1 sulfonyl chloride:amine). Purity is validated via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral inconsistencies resolved?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm regiochemistry and detect impurities (e.g., unreacted intermediates). Discrepancies in proton splitting patterns may arise from conformational flexibility; variable-temperature NMR can resolve this .
- Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy). Contradictions in fragmentation patterns require isotopic labeling or tandem MS/MS analysis .
- HPLC-DAD : Quantifies purity and identifies byproducts. Discrepancies between UV and MS data necessitate orthogonal validation (e.g., LC-MS coupling) .
Q. What are the primary applications of this compound in medicinal chemistry research?
It serves as:
- A scaffold for receptor modulators : The methanesulfonyl group enhances hydrogen bonding with targets like GPCRs or kinases.
- A precursor for prodrugs : The dihydrochloride salt improves aqueous solubility for in vivo studies.
- A tool compound : Used in structure-activity relationship (SAR) studies to evaluate steric and electronic effects of substituents .
Advanced Research Questions
Q. How can computational methods guide the optimization of synthesis and biological activity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energy barriers for sulfonylation steps, identifying optimal catalysts or solvents .
- Molecular docking : Simulates interactions with biological targets (e.g., serotonin receptors) to prioritize derivatives for synthesis. For example, the benzyl group’s orientation in the binding pocket can be tuned via substituent modifications .
- Machine learning : Trains models on reaction yield data to recommend condition adjustments (e.g., solvent polarity vs. temperature trade-offs) .
Q. How do structural analogs of this compound differ in biological activity, and what methodologies resolve conflicting SAR data?
| Compound | Substituent Position | Key Activity Differences |
|---|---|---|
| 1-(2-Methylbenzyl) analog | Ortho-methyl | Enhanced dopamine receptor affinity (IC = 120 nM vs. 350 nM for parent) |
| 1-(4-Fluorobenzyl) analog | Para-fluoro | Improved metabolic stability (t = 8 h vs. 2.5 h) |
| Conflicting SAR data may arise from assay variability (e.g., cell vs. tissue models). Resolution strategies: |
- Orthogonal assays : Compare radioligand binding (e.g., H-labeled compounds) with functional cAMP assays.
- Crystallography : Resolve binding mode discrepancies (e.g., allosteric vs. orthosteric interactions) .
Q. What experimental designs address contradictions in reported cytotoxicity profiles?
Discrepancies often stem from:
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., MTT assay at 48 h).
- Solvent artifacts : Use vehicle controls (e.g., DMSO <0.1%) and confirm purity via LC-MS.
- Off-target effects : Combine siRNA knockdown and pharmacological inhibition to isolate mechanisms .
Q. How is the compound’s stability under physiological conditions assessed, and what formulation strategies mitigate degradation?
- Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 h) and analyze via HPLC. Methanesulfonyl groups are prone to hydrolysis at pH > 8, requiring lyophilization for long-term storage .
- Microsomal stability assays : Human liver microsomes (1 mg/mL, NADPH) quantify metabolic half-life. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can extend t .
Methodological Notes
- Avoiding artifacts : Always confirm compound identity post-synthesis via H NMR (e.g., benzyl protons at δ 7.2–7.4 ppm) and elemental analysis (±0.4% for Cl) .
- Data reproducibility : Use PubChem or ChEMBL datasets for cross-validation of biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
